Post-Treatment Efficacy Persistence: AX-024 vs. Fingolimod in Autoimmune Disease Models
AX-024 demonstrates persistent therapeutic benefit after drug removal, a property not observed with the comparator fingolimod. In mouse models of psoriasis, allergic asthma, and multiple sclerosis, the protective effects of AX-024 continued following treatment cessation [1]. This contrasts directly with fingolimod, a clinically approved sphingosine-1-phosphate receptor modulator, whose therapeutic effect subsides upon drug withdrawal [2]. The persistence of AX-024's effect suggests a durable modification of autoimmune T cell programming rather than transient receptor blockade [3].
| Evidence Dimension | Therapeutic effect persistence after drug removal |
|---|---|
| Target Compound Data | Protective effect persisted after drug withdrawal |
| Comparator Or Baseline | Fingolimod: therapeutic effect subsides after drug withdrawal |
| Quantified Difference | Qualitative difference: persistent vs. transient efficacy in same disease models |
| Conditions | Mouse models of psoriasis, allergic asthma, and multiple sclerosis |
Why This Matters
Persistent efficacy after drug withdrawal indicates AX-024 may enable intermittent dosing regimens or provide durable disease modification, distinguishing it from fingolimod for researchers investigating long-term immunomodulation without continuous immunosuppression.
- [1] AX-024 - Inhibits TCR-dependent T cell activation. AMSBIO product datasheet AMS.MC-4895-1. View Source
- [2] AX-024 product information. Bioss Antibodies datasheet bs-83055C. View Source
- [3] Borroto A, Reyes-Garau D, Jiménez MA, et al. First-in-class inhibitor of the T cell receptor for the treatment of autoimmune diseases. Sci Transl Med. 2016;8(370):370ra184. View Source
